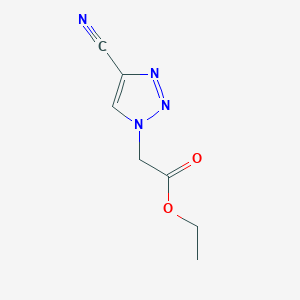

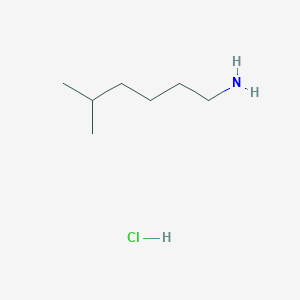

![molecular formula C14H17N3 B1442571 N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine CAS No. 1339110-98-3](/img/structure/B1442571.png)

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Vue d'ensemble

Description

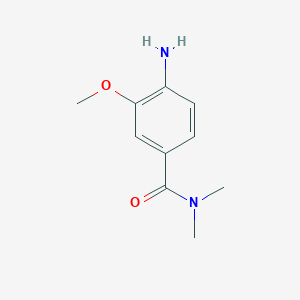

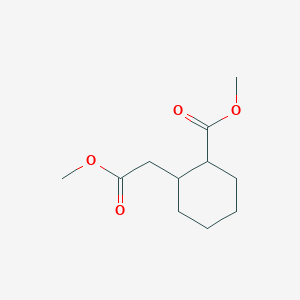

“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a chemical compound with the molecular formula C14H17N3 . It has a molecular weight of 227.31 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . The molecules were synthesized in a condensation reaction between activated 6-BOC-hydrazinopyridine-3-carboxylic acid and 8-aminoalkyl derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoline .Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is based on a cyclopenta[b]quinoline core, which is a bicyclic system consisting of a cyclopentane ring fused to a quinoline .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique

Acetylcholinesterase Inhibition

This compound has been studied for its potential as an acetylcholinesterase inhibitor . Acetylcholinesterase (AChE) is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibiting AChE can be beneficial in treating diseases like Alzheimer’s, where acetylcholine levels are significantly reduced. The compound’s effectiveness in this role could lead to the development of new therapeutic agents for neurodegenerative diseases.

Radiolabeling and Biodistribution

The compound has applications in radiolabeling for biodistribution studies . Radiolabeling involves attaching a radioactive isotope to a compound, which can then be tracked in biological systems. This is crucial in the development of new radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing new molecules with potential therapeutic effects . Its structure can be modified to create derivatives with varying biological activities, which can be screened for pharmacological properties.

Chemical Synthesis

The compound is used in chemical synthesis as a building block for creating complex molecules . Its reactive sites allow for various chemical transformations, making it a versatile reagent in synthetic organic chemistry.

Neuroscience Research

Given its role as an AChE inhibitor, the compound is relevant in neuroscience research . It can be used to study the cholinergic system and its implications in cognitive functions and neurological disorders.

Pharmacology

In pharmacology, the compound’s derivatives have been explored for their inhibitory activity against enzymes like fructose-1,6-bisphosphatase , which is involved in glucose production. This could have implications for treating conditions like type 2 diabetes.

Mécanisme D'action

Target of Action

The primary target of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine interacts with both the catalytic and peripheral sites of AChE . This dual-site binding mode enhances the compound’s inhibitory effect on AChE, leading to increased acetylcholine levels.

Biochemical Pathways

The inhibition of AChE by N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine affects the cholinergic pathway. This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to its accumulation. This, in turn, can enhance the transmission of nerve impulses in cholinergic neurons .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTYSPBQHFKZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C3N=C2C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.